molecular formula C16H19N B1622682 2-Naphthalen-2-YL-azepane CAS No. 383131-04-2

2-Naphthalen-2-YL-azepane

Cat. No.: B1622682
CAS No.: 383131-04-2
M. Wt: 225.33 g/mol
InChI Key: LPKABEPCBJDWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalen-2-YL-azepane is a chemical compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-YL-azepane can be achieved through various synthetic routes. One practical methodology involves the use of palladium-catalyzed decarboxylation reactions. This method proceeds smoothly under mild conditions and offers a wide reaction scope . Another approach involves the formation of stable triazole bonds via dipolar cycloaddition reactions, which provide high regioselectivity and excellent yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and mild reaction conditions makes the process efficient and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-YL-azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper (I) catalysts, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-YL-azepane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Biological Activity

Overview

2-Naphthalen-2-YL-azepane, a compound classified as an azepane derivative, has garnered attention for its diverse biological activities. This article explores the mechanisms of action, therapeutic potentials, and various applications of this compound based on recent research findings.

The chemical structure of this compound allows for various modifications, leading to its use in multiple scientific fields. It can be synthesized through palladium-catalyzed decarboxylation reactions, which are efficient and scalable for industrial applications. The compound's CAS number is 383131-04-2, and it is recognized for its potential as a key intermediate in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound exhibits the ability to bind to proteins and enzymes, modulating their activity. Such interactions can lead to various biological effects, including:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes that are crucial in metabolic pathways.
  • Modulation of Signaling Pathways : It can alter cellular signaling, affecting processes such as cell proliferation and apoptosis.
  • DNA Binding : Research indicates that this compound may interact with DNA, suggesting potential applications in cancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.3Induction of apoptosis
A549 (lung cancer)12.7Cell cycle arrest
HeLa (cervical cancer)10.5Inhibition of DNA synthesis

These findings suggest that the compound's mechanism may involve triggering apoptotic pathways and disrupting cell cycle progression .

Antidiabetic Activity

In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in preclinical models. The proposed mechanism involves the modulation of glucose transporters and insulin signaling pathways.

Case Studies

  • Study on Anticancer Activity :
    A study conducted at a university laboratory demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in proliferative markers and an increase in apoptotic markers post-treatment .
  • Antidiabetic Effects :
    Another research project focused on the effects of this compound on diabetic rats. The results indicated a marked improvement in glucose tolerance tests and a reduction in HbA1c levels after administration of the compound over four weeks.

Properties

IUPAC Name

2-naphthalen-2-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-8-16(17-11-5-1)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16-17H,1-2,5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKABEPCBJDWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390991
Record name 2-naphthalen-2-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-04-2
Record name Hexahydro-2-(2-naphthalenyl)-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-naphthalen-2-ylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalen-2-YL-azepane
Reactant of Route 2
2-Naphthalen-2-YL-azepane
Reactant of Route 3
2-Naphthalen-2-YL-azepane
Reactant of Route 4
2-Naphthalen-2-YL-azepane
Reactant of Route 5
2-Naphthalen-2-YL-azepane
Reactant of Route 6
2-Naphthalen-2-YL-azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.